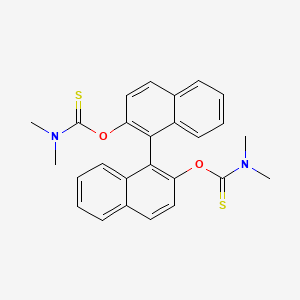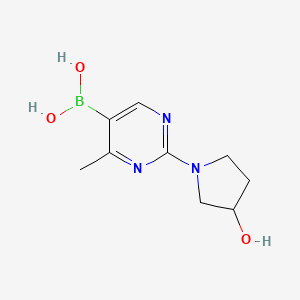
4-Methyl-2-(3-hydroxypyrrolidino)pyrimidine-5-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(3-hydroxypyrrolidino)pyrimidine-5-boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and reactivity. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(3-hydroxypyrrolidino)pyrimidine-5-boronic acid typically involves the introduction of the boronic acid moiety to a pyrimidine scaffold. One common method is the borylation of pyrimidine derivatives using boron reagents under catalytic conditions. For instance, the reaction can be catalyzed by palladium complexes in the presence of a base, leading to the formation of the desired boronic acid .
Industrial Production Methods
Industrial production of boronic acids often involves scalable methods such as the use of pinacol boronic esters, which can be converted to the corresponding boronic acids through hydrolysis. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(3-hydroxypyrrolidino)pyrimidine-5-boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases such as potassium carbonate for deprotonation, and oxidizing agents like hydrogen peroxide for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions can produce boronic esters .
Applications De Recherche Scientifique
4-Methyl-2-(3-hydroxypyrrolidino)pyrimidine-5-boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(3-hydroxypyrrolidino)pyrimidine-5-boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in the design of enzyme inhibitors, where the compound binds to the active site of the enzyme, inhibiting its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Another boronic acid derivative commonly used in organic synthesis.
Pinacolborane: A borane derivative used in hydroboration reactions.
Bortezomib: A boronic acid-based drug used in cancer therapy.
Uniqueness
4-Methyl-2-(3-hydroxypyrrolidino)pyrimidine-5-boronic acid is unique due to its pyrimidine scaffold, which imparts specific reactivity and binding properties. This makes it particularly useful in applications where selective interaction with biological targets is required .
Propriétés
Formule moléculaire |
C9H14BN3O3 |
|---|---|
Poids moléculaire |
223.04 g/mol |
Nom IUPAC |
[2-(3-hydroxypyrrolidin-1-yl)-4-methylpyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C9H14BN3O3/c1-6-8(10(15)16)4-11-9(12-6)13-3-2-7(14)5-13/h4,7,14-16H,2-3,5H2,1H3 |
Clé InChI |
MPAMDIVBAZLTOD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(N=C1C)N2CCC(C2)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


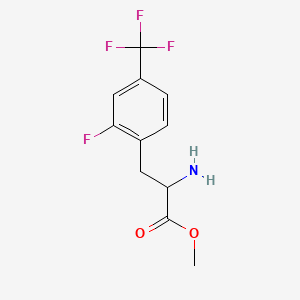
![1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]-N,N-dimethylnaphthalen-2-amine](/img/structure/B14770365.png)

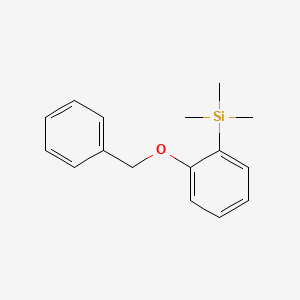
![tert-butyl 7-(3-cyclopropyl-1-methoxy-1-oxopropan-2-yl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B14770376.png)
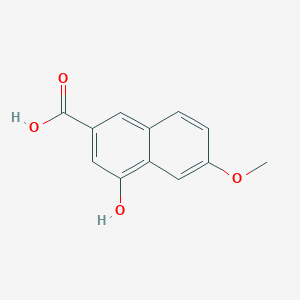
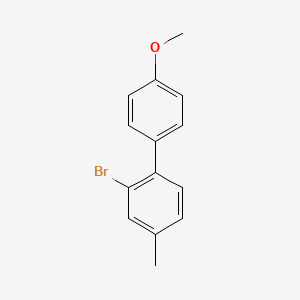
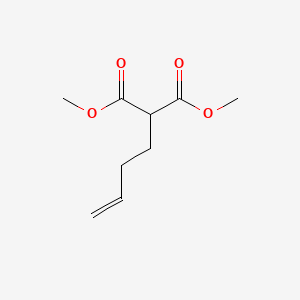
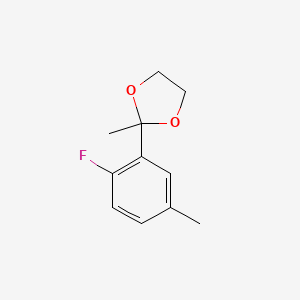
![Methyl (2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoate](/img/structure/B14770387.png)
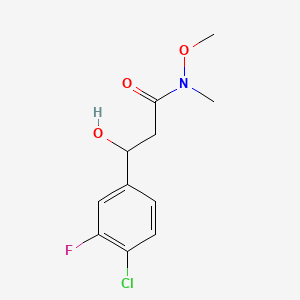
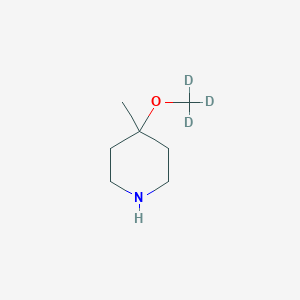
![[1,2,4]Triazolo[1,5-a]pyrazine-6-carbonitrile](/img/structure/B14770411.png)
